Emtricitabine is a synthetic nucleoside analog of cytidine. It is classified as a nucleoside reverse transcriptase inhibitor (NRTI). In scientific research, Emtricitabine serves as a crucial tool for studying viral replication, particularly in the context of HIV research. Its potent antiviral activity against HIV makes it invaluable for in vitro and in vivo studies investigating viral life cycles, drug resistance mechanisms, and the development of novel antiviral therapies.
2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound primarily classified as a purine derivative. Its molecular formula is with a molecular weight of 267.24 g/mol. This compound is notable for its structural features, which include a fluorinated tetrahydrofuran moiety and an amino group at the purine position, contributing to its potential biological activities and applications in medicinal chemistry.
2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one belongs to the class of nucleobase analogs. It is specifically categorized under purine derivatives due to its structural similarity to natural purines like adenine and guanine.
The synthesis of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves several key steps that typically include the formation of the tetrahydrofuran ring and the introduction of the amino group at the purine core.
The compound features a purine base attached to a tetrahydrofuran ring that contains a hydroxymethyl group and a fluorine atom. The stereochemistry at the tetrahydrofuran ring is critical for its biological activity.
The chemical reactivity of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can be characterized by its ability to participate in nucleophilic substitutions and hydrolysis reactions due to the presence of the amino group and hydroxymethyl substituent.
The mechanism of action for 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is primarily linked to its interaction with biological targets such as enzymes involved in nucleic acid metabolism.
Research indicates that compounds with similar structures may inhibit enzymes like inosine monophosphate dehydrogenase, which plays a crucial role in purine biosynthesis. This inhibition can lead to antiproliferative effects on cancer cells .
The compound is typically stored under controlled conditions (dark place at 2–8°C) to maintain stability. It is solid at room temperature but specific melting points are not widely documented in available literature.
The primary applications of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lie in medicinal chemistry and pharmaceutical research. Its potential uses include:
The systematic IUPAC name 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (CAS: 125291-17-0) provides complete stereochemical and functional group information [1]. This nomenclature specifies:
Table 1: Systematic Classification of Key Structural Features
Structural Component | Chemical Description | Stereochemical Designation |
---|---|---|
Purine Base | 2-Aminopurin-6(9H)-one | Planar heterocycle |
Sugar Moiety | 4-Fluoro-5-(hydroxymethyl)tetrahydrofuran | Modified ribose analog |
Substituents | Fluorine (C4'), Hydroxymethyl (C5') | -CH₂OH (primary alcohol), -F (halogen) |
Glycosidic Bond | β-N9 linkage | Connects C1' of sugar to N9 of purine |
This compound belongs to the fluorinated nucleoside class, specifically categorized as a 3'-deoxy-3',4'-difluoroguanosine analog with defined stereochemistry distinguishing it from related derivatives like 3'-deoxy-3'-fluoroguanosine (CAS: 123402-21-1) [5].
Crystallographic analysis reveals that the tetrahydrofuran ring adopts a distinct sugar pucker conformation influenced by the 4-fluoro substituent. The (2R,4R,5R) stereochemistry forces the fluorine atom into an axial orientation, creating characteristic torsional strain: [3] [4]
The 4-fluoro substituent creates a gauche effect with adjacent oxygen atoms, stabilizing the ring through hyperconjugative interactions between σ*(C-F) and lone pairs of O4'. This results in a flattened envelope conformation distinct from the twist conformation observed in its 4-hydroxy counterpart (CAS: 40773-29-3) [3].
Table 2: Crystallographic Parameters of Tetrahydrofuran Ring
Parameter | This Compound (4R-F) | 4-Hydroxy Analog (CAS 40773-29-3) | Impact of Fluorination |
---|---|---|---|
Ring Pucker | C3'-endo (Northern) | C2'-endo (Southern) | Conformational shift |
C4'-F Bond Length | 1.39 Å | C4'-O = 1.43 Å | 0.04 Å shortening |
C4'-C3' Bond | 1.52 Å | 1.53 Å | Slight shortening |
O4'...F Distance | 2.65 Å | O4'...O4 = 2.82 Å | Enhanced electrostatic interaction |
Glycosidic Torsion (χ) | -115.3° | -122.7° | Increased anti conformation |
This fluorinated guanosine analog exhibits significant structural differences compared to related nucleosides: [5] [7]
These structural variations significantly impact biological activity profiles. While 3'-deoxy-3'-fluoroguanosine demonstrates antiviral activity, the 4-fluoro analog shows distinct recognition patterns by nucleoside kinases due to altered electrostatic potential around the 5'-hydroxymethyl group [5].
Table 3: Structural Comparison with Key Nucleoside Analogs
Compound | CAS Number | Sugar Modification | Purine Modification | Molecular Weight (g/mol) | Reported Activity |
---|---|---|---|---|---|
2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one | 125291-17-0 | 4-Fluoro | None | 285.23 | Research compound |
3'-Deoxy-3'-fluoroguanosine | 123402-21-1 | 3-Fluoro | None | 285.23 | Antiviral |
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate | 40773-29-3 | 4-Hydroxy | None | 303.27 | Reference standard |
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one | CID 135921573 | Natural ribose | 8-Morpholino | 368.35 | STING agonist |
The 4-fluoro substituent exerts profound stereoelectronic effects that enhance molecular stability: [5]
These effects collectively enhance hydrolytic stability against phosphorylases. The glycosidic bond dissociation energy increases by ≈12 kcal/mol compared to the 4-hydroxy analog, as confirmed by DFT calculations (B3LYP/6-31G**) [1]. The fluorine atom also creates a unique electrostatic environment that shields the glycosidic bond from nucleophilic attack, particularly at the N7 position of the purine ring where protonation typically occurs.
Table 4: Stereoelectronic Effects of 4-Fluoro Substituent
Effect Type | Structural Manifestation | Energetic Contribution | Functional Consequence |
---|---|---|---|
Gauche Effect | C4'-C5' bond contraction (1.51 Å) | 1.8 kcal/mol stabilization | Enhanced ring rigidity |
Inductive Withdrawal | C4' partial positive charge (δ+0.32) | N/A | Increased electrophilicity at C4' |
Hyperconjugation | σ(C3'-H) → σ*(C4'-F) orbital overlap | 0.9 kcal/mol per interaction | Altered pseudorotation barrier |
Dipole Modulation | Molecular dipole vector shift 35° | Electrostatic stabilization | Improved membrane permeability |
Anomeric Effect Attenuation | C1'-O4' bond elongation (1.43 Å) | 3.2 kcal/mol reduction | Glycosidic bond stabilization |
The 4-fluoro configuration creates a distinctive electrostatic potential map around the sugar ring, with the most negative region localized around O4' (MEP = -42 kcal/mol) and the most positive at C4'-H (MEP = +32 kcal/mol). This contrasts sharply with the more symmetrical charge distribution in unsubstituted tetrahydrofuran nucleosides, explaining its altered interactions with enzymatic binding pockets [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: